Cas no 172018-16-5 (13-epi-10-Deacetyl Baccatin III)
13-epi-10-Deacetyl Baccatin III Chemical and Physical Properties
Names and Identifiers
-
- 13-epi-10-Deacetyl Baccatin III
- 13-epi-10-DAB
- [2aR-(2aα,4β,4aβ,6β,9β,11α,12α,12aα,12bα)]-12b-(Acetyloxy)-12-(benzoyloxy)- 1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetraMethyl-7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one
-
- Inchi: 1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1
- InChI Key: YWLXLRUDGLRYDR-LHDQCKIRSA-N
- SMILES: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)O)O)=O)O)OC(C)=O
Computed Properties
- Exact Mass: 544.23100
Experimental Properties
- PSA: 159.82000
- LogP: 1.08180
13-epi-10-Deacetyl Baccatin III Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D198265-0.5mg |
13-epi-10-Deacetyl Baccatin III |
172018-16-5 | 0.5mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D198265-5mg |
13-epi-10-Deacetyl Baccatin III |
172018-16-5 | 5mg |
$ 1774.00 | 2023-09-08 | ||
| TRC | D198265-.5mg |
13-epi-10-Deacetyl Baccatin III |
172018-16-5 | 5mg |
$227.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499737-0.5 mg |
13-epi-10-Deacetyl baccatin III, |
172018-16-5 | 0.5 mg |
¥2,557.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499737A-5 mg |
13-epi-10-Deacetyl baccatin III, |
172018-16-5 | 5mg |
¥18,050.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499737-0.5mg |
13-epi-10-Deacetyl baccatin III, |
172018-16-5 | 0.5mg |
¥2557.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499737A-5mg |
13-epi-10-Deacetyl baccatin III, |
172018-16-5 | 5mg |
¥18050.00 | 2023-09-05 | ||
| A2B Chem LLC | AE84042-5mg |
13-epi-10-Deacetyl Baccatin III |
172018-16-5 | 5mg |
$1717.00 | 2024-01-03 |
13-epi-10-Deacetyl Baccatin III Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 13-epi-10-Deacetyl Baccatin III
Comprehensive Analysis of 13-epi-10-Deacetyl Baccatin III (CAS No. 172018-16-5): Properties, Applications, and Research Insights
13-epi-10-Deacetyl Baccatin III (CAS No. 172018-16-5) is a structurally unique diterpenoid compound derived from the Taxus genus, widely recognized for its role as a precursor in the semi-synthesis of taxane-based therapeutics. This compound has garnered significant attention in pharmaceutical and biochemical research due to its stereochemical specificity and potential applications in drug development. With the growing demand for sustainable and efficient synthetic pathways, 13-epi-10-Deacetyl Baccatin III has become a focal point for researchers exploring alternatives to traditional extraction methods.
One of the most searched questions surrounding 13-epi-10-Deacetyl Baccatin III is its relationship to paclitaxel biosynthesis. Unlike its more famous derivative, this compound features an epimerized configuration at the C-13 position, which influences its reactivity and biological activity. Recent studies highlight its utility in green chemistry applications, where enzymatic modifications and microbial fermentation are being investigated to enhance yield and reduce environmental impact. These advancements align with the global push toward sustainable drug production, a topic dominating scientific discourse.
The compound’s molecular structure (C29H38O10) includes hydroxyl and acetyl groups that make it amenable to selective functionalization, a property leveraged in structure-activity relationship (SAR) studies. Researchers frequently search for "13-epi-10-Deacetyl Baccatin III solubility" and "stability under physiological conditions," reflecting practical concerns in formulation development. Its crystalline form and moderate polarity allow for purification via chromatographic techniques, though challenges remain in large-scale isolation.
In the context of cancer research, 13-epi-10-Deacetyl Baccatin III serves as a scaffold for novel analogs with improved pharmacokinetic profiles. Discussions on platforms like PubMed often center on its low cytotoxicity compared to taxol, making it a candidate for targeted delivery systems. The rise of AI-driven drug discovery has further amplified interest, with computational models predicting optimal modification sites to enhance bioactivity.
From an industrial perspective, sourcing 13-epi-10-Deacetyl Baccatin III sustainably remains a challenge. Searches for "alternative Taxus sources" or "synthetic biology approaches" have surged, reflecting the need to circumvent supply chain bottlenecks. Innovations such as cell culture technologies and heterologous expression in microbial hosts are being explored to address this, with promising results reported in recent patents.
Quality control of 13-epi-10-Deacetyl Baccatin III is another critical area, as evidenced by frequent queries about "HPLC purity standards" and "spectroscopic characterization." Analytical methods like NMR and LC-MS are essential to verify its stereochemical integrity, particularly given the compound’s sensitivity to light and temperature. These factors underscore its classification as a high-value fine chemical in regulatory documentation.
Looking ahead, the intersection of 13-epi-10-Deacetyl Baccatin III research with cutting-edge fields like nanomedicine and biocatalysis offers exciting possibilities. Its modular structure could enable the design of hybrid molecules for multifunctional therapeutics, a trend gaining traction in precision medicine. As the scientific community prioritizes carbon-neutral synthesis, this compound’s role in eco-friendly pharmaceutical manufacturing is poised to expand.
172018-16-5 (13-epi-10-Deacetyl Baccatin III) Related Products
- 27548-93-2(Baccatin III)
- 32981-86-5(10-Deacetylbaccatin III)
- 78432-78-7(19-Hydroxybaccatin III)
- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)
- 71629-92-0(7-epi-10-Deacetyl Baccatin III)
- 92950-42-0(13-Oxo-10-deacetyl Baccatin III)
- 32981-90-1(BACCATIN III(P))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)